(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Brand Name: Vulcanchem
CAS No.: 317814-65-6
VCID: VC6800758
InChI: InChI=1S/C26H22N2O3/c29-25-23-22(17-16-19-10-4-1-5-11-19)28(21-14-8-3-9-15-21)31-24(23)26(30)27(25)18-20-12-6-2-7-13-20/h1-17,22-24H,18H2/b17-16+
SMILES: C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C5
Molecular Formula: C26H22N2O3
Molecular Weight: 410.473

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

CAS No.: 317814-65-6

Cat. No.: VC6800758

Molecular Formula: C26H22N2O3

Molecular Weight: 410.473

* For research use only. Not for human or veterinary use.

(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione - 317814-65-6

Specification

CAS No. 317814-65-6
Molecular Formula C26H22N2O3
Molecular Weight 410.473
IUPAC Name 5-benzyl-2-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C26H22N2O3/c29-25-23-22(17-16-19-10-4-1-5-11-19)28(21-14-8-3-9-15-21)31-24(23)26(30)27(25)18-20-12-6-2-7-13-20/h1-17,22-24H,18H2/b17-16+
Standard InChI Key QKXCRZKFLOZNRP-WUKNDPDISA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C5

Introduction

The compound (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrroloisoxazole family, which is known for its diverse biological activities and complex chemical structures. This specific compound is characterized by its styryl group attached to the pyrroloisoxazole core, which is further substituted with benzyl and phenyl groups. The presence of these substituents can significantly influence the compound's physical and chemical properties, as well as its potential biological activities.

Synthesis Methods

The synthesis of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions that require careful control of conditions to achieve the desired stereochemistry and yield. Common methods include the use of copper catalysts for cascade reactions or the condensation of appropriate precursors under controlled conditions .

Biological Activities

While specific biological activities of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione are not extensively documented, compounds within the pyrroloisoxazole family have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. The styryl group may enhance interactions with biological targets due to its planar, conjugated structure.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for confirming the structure of (E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. The ¹H NMR spectrum would typically show signals corresponding to the aromatic protons of the benzyl, phenyl, and styryl groups, as well as the protons within the pyrroloisoxazole ring.

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